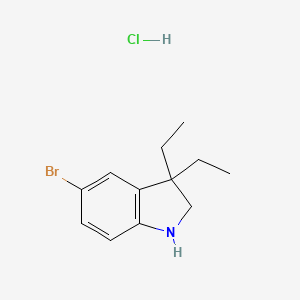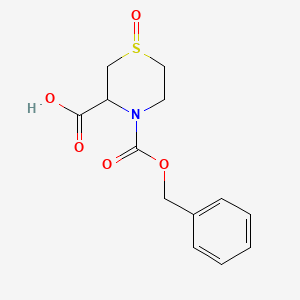
3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is an organic compound known for its complex molecular structure that integrates several functional groups. This compound has garnered significant interest due to its potential applications across various scientific domains, including chemistry, biology, and medicinal research. The structure comprises a quinazolinone core, a thiophene ring, and an oxadiazole moiety, making it a compound of high synthetic and functional versatility.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, a multi-step synthetic pathway is typically employed. The process begins with the formation of the quinazolinone core, followed by the incorporation of the thiophene and oxadiazole groups through a series of coupling reactions. Key reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scalability and cost-efficiency. This may involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous quality control measures. The use of high-throughput screening and advanced analytical methods like HPLC (High-Performance Liquid Chromatography) ensures the consistent production of the compound with minimal impurities.
化学反应分析
Types of Reactions
This compound exhibits diverse reactivity, undergoing several types of chemical reactions such as:
Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield alcohols and amines.
Substitution: Can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide in acidic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Varied depending on the specific reagents used but generally includes substituted quinazolines and thiophenes.
科学研究应用
This compound's multifaceted structure makes it valuable in several research fields:
Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor modulation.
Medicine: Explored for therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: Applied in material science for developing new polymers and advanced materials with unique properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. In medicinal chemistry, it may inhibit particular enzymes or bind to receptors, disrupting biological processes essential for disease progression. The thiophene and oxadiazole rings play a crucial role in its binding affinity and specificity, enabling selective targeting.
相似化合物的比较
When compared with other quinazolinone derivatives or thiophene-containing compounds, 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one stands out due to its unique combination of functional groups. Similar compounds include:
Quinazoline Derivatives: Often used in anticancer research for their ability to inhibit tyrosine kinases.
Thiophene Compounds: Commonly explored for their electronic properties in material science.
Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Overall, this compound is a compound of significant scientific interest, offering diverse applications and a rich field for further exploration.
属性
IUPAC Name |
3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-16(10-24-11-20-14-5-2-1-4-13(14)19(24)26)23-8-12(9-23)18-21-17(22-27-18)15-6-3-7-28-15/h1-7,11-12H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENQJKJHYKJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B2355132.png)



![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)


![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)
![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)
